molecular formula C12H18O2S B8417973 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid

4-Isobutyl-3-isopropylthiophene-2-carboxylic acid

Cat. No. B8417973
M. Wt: 226.34 g/mol
InChI Key: UQOBAOPHCVLCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003800B2

Procedure details

Mercapto-acetic acid ethyl ester (9.86 g, 82.1 mmol) is slowly added to a solution of KOtBu (9.50 g, 84.7 mmol) in ethanol (50 mL) cooled to 10-15° C. The mixture is diluted with THF (100 mL) before a solution of the crude 1-chloro-2-isobutyl-4-methyl-pent-1-en-3-one (corresponds to 8.1 g, 43 mmol) in THF (50 mL) is added. The reaction mixture is stirred at 40° C. for 15 h, then at reflux for further 20 h, and at 35° C. for 48 h. The mixture is diluted with ether (300 mL) and washed with 1N aq. NaOH (3×100 mL), 1 M aq. KHSO4 (100 mL) and brine (100 mL). The organic phase is dried (Na2SO4), filtered and evaporated. The resulting residue is dissolved in ethanol (30 mL), 2 N aq. LiOH (30 mL) is added, and the mixture is stirred at reflux for 48 h. The mixture is extracted with diethyl ether, then the aq. phase is acidified with 25% aq. HCl and extracted with DCM. The organic extracts are dried (MgSO4), filtered and evaporated. The brown oil is diluted in acetonitrile (5 mL) and allowed to crystallize at 4° C. The crystalline material is collected, washed with acetonitrile and dried to afford pure 4-isobutyl-3-isopropyl-thiophene-2-carboxylic acid (98 mg) as pale yellow crystals; 1H NMR (CD3OD): δ 7.16 (s, 1H), 3.68 (hept, J=7.0 Hz, 1H), 2.48 (d, J=7.6 Hz, 2H), 1.84 (hept, J=7.0 Hz, 1H), 1.34 (d, J=7.0 Hz, 6H), 0.92 (d, J=6.4 Hz, 6H).
Quantity
9.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-chloro-2-isobutyl-4-methyl-pent-1-en-3-one
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:7])[CH2:5][SH:6])C.CC([O-])(C)C.[K+].Cl[CH:15]=[C:16]([CH2:22][CH:23]([CH3:25])[CH3:24])[C:17](=O)[CH:18]([CH3:20])[CH3:19]>C(O)C.C1COCC1.CCOCC>[CH2:22]([C:16]1[C:17]([CH:18]([CH3:20])[CH3:19])=[C:5]([C:4]([OH:3])=[O:7])[S:6][CH:15]=1)[CH:23]([CH3:25])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
9.86 g
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
9.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-chloro-2-isobutyl-4-methyl-pent-1-en-3-one
Quantity
8.1 g
Type
reactant
Smiles
ClC=C(C(C(C)C)=O)CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for further 20 h
Duration
20 h
WAIT
Type
WAIT
Details
at 35° C. for 48 h
Duration
48 h
WASH
Type
WASH
Details
washed with 1N aq. NaOH (3×100 mL), 1 M aq. KHSO4 (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ethanol (30 mL)
ADDITION
Type
ADDITION
Details
2 N aq. LiOH (30 mL) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The brown oil is diluted in acetonitrile (5 mL)
CUSTOM
Type
CUSTOM
Details
to crystallize at 4° C
CUSTOM
Type
CUSTOM
Details
The crystalline material is collected
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C(C)C)C=1C(=C(SC1)C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: CALCULATEDPERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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